molecular formula C21H26N4O3 B12768724 (E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine CAS No. 141807-94-5

(E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B12768724
CAS No.: 141807-94-5
M. Wt: 382.5 g/mol
InChI Key: YADAAFDDAMXDEJ-FMIVXFBMSA-N
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Description

(E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-1,3-dipropylxanthine and 4-methoxystyrene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts like palladium acetate and bases like sodium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

(E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine compound used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa, it has mild stimulant properties.

Uniqueness

(E)-8-(4-Methoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

141807-94-5

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

8-[(E)-2-(4-methoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C21H26N4O3/c1-5-13-24-19-18(20(26)25(14-6-2)21(24)27)23(3)17(22-19)12-9-15-7-10-16(28-4)11-8-15/h7-12H,5-6,13-14H2,1-4H3/b12-9+

InChI Key

YADAAFDDAMXDEJ-FMIVXFBMSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C=C3)OC)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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